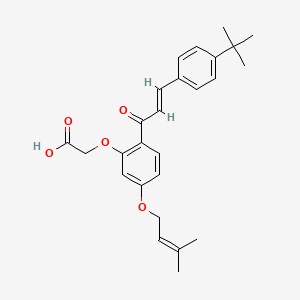
Unii-gwl6C8maj2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SU-740 is a synthetic flavonoid derivative known for its gastroprotective and ulcer healing properties. It is a chalcone derivative, which is a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU-740 involves several steps:
Condensation Reaction: The process begins with the condensation of 2-hydroxy-4-(3-methyl-2-butenyloxy)acetophenone with 4-tert-butylbenzaldehyde in the presence of potassium hydroxide in hot ethanol. This reaction yields 3-(4-tert-butylphenyl)-1-[4-hydroxy-4-(3-methyl-2-butenyloxy)phenyl]-2(E)-propen-1-one.
Esterification: The resulting compound is then condensed with ethyl bromoacetate in the presence of potassium hydroxide in acetone to form (E)-2-[2-(4-tert-butylcinnamoyl)-4-(3-methyl-2-butenyloxy)phenoxy] acetic acid ethyl ester.
Hydrolysis: Finally, this ester is hydrolyzed with potassium hydroxide in hot ethanol-water to yield SU-740.
Industrial Production Methods
Industrial production methods for SU-740 are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
SU-740 undergoes various chemical reactions, including:
Oxidation: SU-740 can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction of SU-740 can lead to the formation of dihydrochalcones, which have different biological properties.
Substitution: SU-740 can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives with potentially enhanced biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones and related compounds.
Substitution: Various substituted chalcones and flavonoid derivatives.
Scientific Research Applications
Chemistry: SU-740 is used as a precursor for the synthesis of other biologically active chalcones and flavonoids.
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: SU-740 has shown promise as a gastroprotective agent, particularly in the treatment of ulcers.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to prevent oxidative damage.
Mechanism of Action
SU-740 exerts its effects primarily through its action as a prostaglandin agonist. Prostaglandins are lipid compounds that have various physiological functions, including the protection of the gastric mucosa. SU-740 binds to prostaglandin receptors, leading to the activation of signaling pathways that promote the production of protective mucus and bicarbonate in the stomach, thereby preventing ulcer formation .
Comparison with Similar Compounds
Similar Compounds
SU-840: Another chalcone derivative with similar gastroprotective properties.
Flavonoids: Compounds like quercetin, kaempferol, and apigenin share structural similarities with SU-740 and exhibit antioxidant and anti-inflammatory properties.
Uniqueness
SU-740 is unique due to its specific structure, which includes a tert-butyl group and a methoxy group. These structural features contribute to its potent gastroprotective effects and make it a valuable compound for further research and development.
Properties
CAS No. |
134336-72-4 |
|---|---|
Molecular Formula |
C26H30O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-5-(3-methylbut-2-enoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C26H30O5/c1-18(2)14-15-30-21-11-12-22(24(16-21)31-17-25(28)29)23(27)13-8-19-6-9-20(10-7-19)26(3,4)5/h6-14,16H,15,17H2,1-5H3,(H,28,29)/b13-8+ |
InChI Key |
ANQKJBMYDIXLBL-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



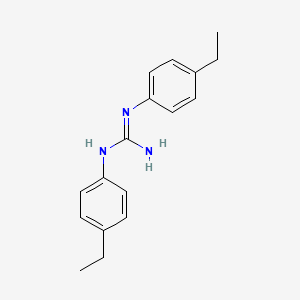
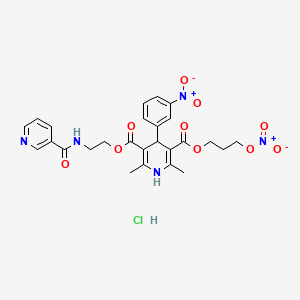

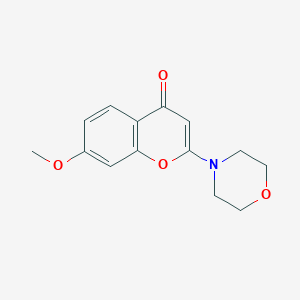
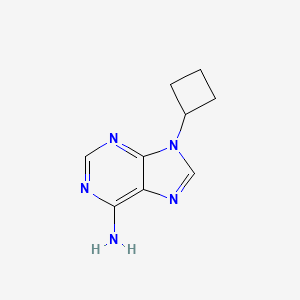

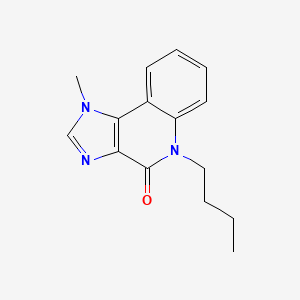

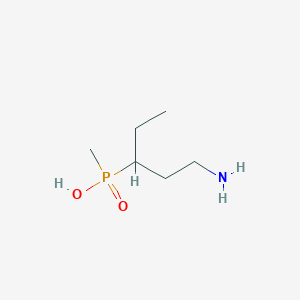
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B3061645.png)

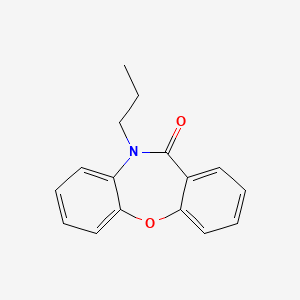
![5-propylbenzo[b][1,4]benzothiazepin-6-one](/img/structure/B3061665.png)
